Ethyl 5-acetyl-2-chlorobenzoate

Catalog No.
S12572478
CAS No.
M.F
C11H11ClO3
M. Wt
226.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-acetyl-2-chlorobenzoate

Product Name

Ethyl 5-acetyl-2-chlorobenzoate

IUPAC Name

ethyl 5-acetyl-2-chlorobenzoate

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3

InChI Key

WLUAUJTXEHHHMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Cl

Ethyl 5-acetyl-2-chlorobenzoate is an organic compound characterized by its unique structure, which includes an acetyl group and a chloro substituent attached to the benzene ring. Its molecular formula is C10H9ClO3, with a molecular weight of approximately 212.63 g/mol. This compound is a derivative of benzoic acid and is noted for its potential applications in various

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The acetyl group may also be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of ethyl 5-acetyl-2-chlorobenzoate has been explored in various studies. Compounds with similar structures often exhibit interactions with enzymes and receptors in biological systems. For instance, benzylic compounds, which include ethyl 5-acetyl-2-chlorobenzoate, can influence biochemical pathways due to their reactivity. Notably, compounds that share structural features with ethyl 5-acetyl-2-chlorobenzoate have shown potential as inhibitors for certain enzymes, indicating possible therapeutic applications.

Several synthesis methods for ethyl 5-acetyl-2-chlorobenzoate have been documented:

  • Esterification: A common method involves the esterification of 2-acetyl-5-chlorobenzoic acid with ethanol in the presence of an acid catalyst. This method typically yields high purity and good yields.
  • Acylation Reactions: Another approach includes acylation of ethyl 2-chlorobenzoate using acetyl chloride or acetic anhydride under suitable conditions.

These methods are advantageous for producing the compound efficiently while maintaining structural integrity.

Ethyl 5-acetyl-2-chlorobenzoate has various applications across fields such as:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemistry: The compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide due to its reactivity.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials.

Studies on the interactions of ethyl 5-acetyl-2-chlorobenzoate with biological targets have revealed its potential as a modulator of enzyme activity. For example, similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and are targets for treating neurodegenerative diseases. The structure-activity relationship indicates that modifications to the chloro and acetyl groups can significantly affect potency and selectivity.

Ethyl 5-acetyl-2-chlorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetyl-5-chlorobenzoateMethyl group instead of ethylHigher volatility; used in different reactions
Ethyl 2-chloroacetateLacks the acetophenone structureCommonly used as an acylating agent
Ethyl 4-chloroacetoacetateDifferent position of chloro substituentUsed primarily in synthetic organic chemistry
Ethyl 3-acetoxybenzoateAcetoxy group instead of acetylExhibits different reactivity patterns

These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of these compounds, highlighting the uniqueness of ethyl 5-acetyl-2-chlorobenzoate within this class of chemicals.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

226.0396719 g/mol

Monoisotopic Mass

226.0396719 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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